7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide

Physicochemical Property Prediction Lipophilicity Drug Design

7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide (CAS 924859-45-0) is a sulfur-containing heterocyclic compound belonging to the benzothiepine 1,1-dioxide class. It features a partially saturated seven-membered ring with a sulfone moiety at the 1-position, a hydroxyl group at the 5-position, and a methyl substituent at the 7-position.

Molecular Formula C11H14O3S
Molecular Weight 226.29
CAS No. 924859-45-0
Cat. No. B2904729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide
CAS924859-45-0
Molecular FormulaC11H14O3S
Molecular Weight226.29
Structural Identifiers
SMILESCC1=CC2=C(C=C1)S(=O)(=O)CCCC2O
InChIInChI=1S/C11H14O3S/c1-8-4-5-11-9(7-8)10(12)3-2-6-15(11,13)14/h4-5,7,10,12H,2-3,6H2,1H3
InChIKeyATXCOEMGBKEFOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide (CAS 924859-45-0): Core Physicochemical and Structural Profile for Research Sourcing


7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide (CAS 924859-45-0) is a sulfur-containing heterocyclic compound belonging to the benzothiepine 1,1-dioxide class. It features a partially saturated seven-membered ring with a sulfone moiety at the 1-position, a hydroxyl group at the 5-position, and a methyl substituent at the 7-position . Its molecular formula is C₁₁H₁₄O₃S with a molecular weight of 226.29 g/mol . The compound is commercially available as a research-grade fine chemical with purities typically at or above 95% .

Why Generic Substitution is Ineffective for 7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide: The Critical Role of the 7-Methyl Group


Treating closely related benzothiepine 1,1-dioxide analogs as interchangeable procurement options is a significant risk for projects requiring precise structure-activity relationships. The presence or absence of a single substituent, such as the 7-methyl group on 7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide, can fundamentally alter key physicochemical properties that dictate downstream performance. For instance, the 7-methyl group is a crucial differentiation point from the des-methyl analog (CAS 109821-96-7), influencing lipophilicity and potentially impacting membrane permeability, metabolic stability, and target engagement in biological systems . Such differences, rooted in the benzothiepine 1,1-dioxide scaffold's known application as a hypolipidemic pharmacophore, mean that a generic substitution can lead to divergent biological outcomes, confounding research results and wasting resources [1].

Quantitative Differentiation Evidence for 7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide vs. Closest Analogs


Enhanced Lipophilicity via 7-Methyl Substitution: ACD/LogP Comparison with Des-Methyl Analog

The 7-methyl substitution on the benzothiepine 1,1-dioxide core results in a quantifiable increase in lipophilicity compared to the des-methyl analog (2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide, CAS 109821-96-7). The predicted ACD/LogP for 7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide is 0.55 , whereas the des-methyl analog has a predicted ACD/LogP of 0.09 . This represents a 0.46 log unit increase, indicating a nearly three-fold increase in the octanol-water partition coefficient.

Physicochemical Property Prediction Lipophilicity Drug Design

Increased Molecular Volume and Refractivity: Differentiation from the Unsubstituted Scaffold

The addition of a methyl group at the 7-position increases the molecular volume and molar refractivity of the benzothiepine 1,1-dioxide scaffold. The target compound has a predicted molar volume of 173.8±3.0 cm³ and a molar refractivity of 58.2±0.4 cm³ . In contrast, the des-methyl analog has a lower molar volume of 157.6±3.0 cm³ and a molar refractivity of 53.6±0.4 cm³ . These differences in steric bulk and polarizability can directly influence a compound's binding affinity and selectivity for biological targets.

Molecular Recognition Steric Effects SAR

Scaffold Validated in Patent Literature for Hypolipidemic Applications: A Class-Level Differentiator

The 1-benzothiepine 1,1-dioxide scaffold, to which the target compound belongs, has been explicitly claimed for its utility in treating hyperlipidemia and arteriosclerosis in foundational patents [1]. The patent literature describes a dose-response advantage for novel derivatives, aiming for a 5-fold reduction in the ED₂₀₀ value compared to prior compounds, highlighting the scaffold's potential for producing potent hypolipidemics [1]. While direct activity data for the specific 7-methyl derivative is not publicly available, this patent validation establishes the compound as a highly relevant intermediate or starting point for medicinal chemistry programs targeting metabolic diseases. Its 7-methyl substitution pattern is a non-trivial modification that could be key to achieving the potency improvements sought in the patent.

Metabolic Disorders Drug Discovery Hypolipidemic Agents

The Benzothiepine 1,1-Dioxide Scaffold in Antiviral Research: A Second Therapeutic Vector

Beyond metabolic disease, the 1-benzothiepine 1,1-dioxide scaffold has demonstrated utility as a core structure for developing potent antiviral agents. Research on related derivatives has yielded orally active CCR5 antagonists, with lead compounds showing IC₅₀ values as low as 1.2-2.7 nM in HIV-1 membrane fusion assays [1]. This establishes the scaffold as a valuable and versatile platform for designing inhibitors against challenging biological targets. The target compound, with its specific 7-methyl substitution, represents a distinct and potentially privileged entry into this therapeutically relevant chemical space, differentiating it from other core scaffolds like benzazepines.

Antiviral Research CCR5 Antagonist HIV-1

Optimal Application Scenarios for 7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide Based on Differential Evidence


Medicinal Chemistry: Lead Optimization in Hypolipidemic Programs

This compound is an ideal intermediate for exploring SAR around the 7-position of benzothiepine 1,1-dioxide hypolipidemics. Its verified 7-methyl substitution directly addresses the patent-driven need for novel derivatives with the potential for enhanced potency and reduced effective dose (ED₂₀₀), as outlined in the foundational Aventis patents [1]. The quantifiable increase in lipophilicity (Δ LogP = +0.46) compared to the des-methyl analog is a specific parameter to evaluate when optimizing for oral absorption and tissue distribution.

Antiviral Drug Discovery: CCR5 Antagonist Scaffold Expansion

Leveraging the 1-benzothiepine 1,1-dioxide scaffold's proven viability in generating low nanomolar CCR5 antagonists [1], 7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide provides a novel functionalized starting point. Its distinct steric and electronic profile (Molar Refractivity = 58.2 cm³) differentiates it from previously explored benzothiepine and benzazepine leads, offering a new avenue for creating proprietary, potent antiviral candidates.

Chemical Biology: Tool Compound for Studying Steric Effects

The unique, quantifiable steric and lipophilic differentiation of this compound compared to the unsubstituted scaffold makes it a precise chemical biology tool. Researchers can use it to probe the tolerance of a biological target for a 7-methyl substituent, directly correlating the Δ Molar Volume of +16.2 cm³ and Δ LogP of +0.46 with changes in binding affinity or functional activity in target engagement assays, where the des-methyl analog serves as the perfect control.

Method Development and In Vitro Metabolism Studies

The 7-methyl group is a primary site for metabolic oxidation. Procuring this specific compound is essential for analytical method development and for generating authentic metabolite standards (e.g., hydroxylated or carboxylated derivatives). The compound's good predicted water solubility (4558 mg/L) facilitates its handling in aqueous in vitro systems, such as liver microsome assays, to generate and identify specific metabolites that cannot be formed from the des-methyl analog.

Quote Request

Request a Quote for 7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.